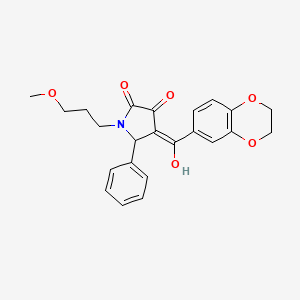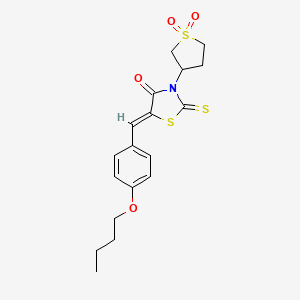![molecular formula C17H16ClN3O B11130016 2-(4-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B11130016.png)
2-(4-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro-substituted indole ring and a pyridyl-ethyl-acetamide moiety. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 4-position.
Acetamide Formation: The chloro-indole is then reacted with 2-(2-pyridyl)ethylamine in the presence of acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the acetamide moiety.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, 2-(4-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in material science.
作用機序
The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. The chloro group and the pyridyl-ethyl-acetamide moiety contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide: Lacks the chloro substitution, which may affect its biological activity.
2-(4-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide: Similar structure with a bromo group instead of chloro, potentially altering its reactivity and interactions.
2-(4-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propionamide: Variation in the acetamide moiety, which may influence its chemical properties.
Uniqueness
The presence of the chloro group at the 4-position of the indole ring in 2-(4-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide distinguishes it from other similar compounds. This substitution can significantly impact its chemical reactivity and biological activity, making it a unique compound for various applications.
特性
分子式 |
C17H16ClN3O |
|---|---|
分子量 |
313.8 g/mol |
IUPAC名 |
2-(4-chloroindol-1-yl)-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C17H16ClN3O/c18-15-5-3-6-16-14(15)8-11-21(16)12-17(22)20-10-7-13-4-1-2-9-19-13/h1-6,8-9,11H,7,10,12H2,(H,20,22) |
InChIキー |
GTNZMLWEMIPJPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CCNC(=O)CN2C=CC3=C2C=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3,4-Dimethoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129944.png)
![1-[4-(Propan-2-yl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129950.png)
![benzyl 5-[(E)-2-(2-methoxyphenyl)ethenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11129956.png)
![1-(6-fluoro-1,3-benzothiazol-2-yl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129963.png)
![N-[2-(cyanomethyl)-4-phenyl-1,3-thiazol-5-yl]benzamide](/img/structure/B11129970.png)
![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11129973.png)
![2-{6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl}phenyl 4-chlorobenzoate](/img/structure/B11129987.png)
![(5Z)-3-methyl-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11129992.png)

![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129995.png)
![N-(3-Chloro-4-methoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B11130003.png)
![1-{[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetyl}piperidine-4-carboxamide](/img/structure/B11130017.png)
